molecular formula C11H9ClN2O2S2 B2870571 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide CAS No. 921546-68-1

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B2870571
CAS No.: 921546-68-1
M. Wt: 300.78
InChI Key: YZTSITJVHHCYLW-UHFFFAOYSA-N
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Description

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system substituted with various functional groups. Thiophenes are sulfur-containing heterocycles that are known for their stability and electronic properties, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure One common approach is to start with 5-chlorothiophene-2-carboxylic acid, which undergoes acylation to introduce the acetamide group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or thiol derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Thiophene-3-carboxamide amine or thiol derivatives.

  • Substitution: : Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : Its unique properties can be harnessed in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-(2-(5-Chlorothiophen-2-yl)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

  • 2-(5-Chlorothiophen-2-yl)ethanamine: : Similar core structure but different functional groups.

  • 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: : Another chlorothiophene derivative with different reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-8-2-1-6(18-8)5-9(15)14-11-7(10(13)16)3-4-17-11/h1-4H,5H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTSITJVHHCYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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